2-(Cyclopentylamino)-4-methylpentan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-(cyclopentylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)7-11(8-13)12-10-5-3-4-6-10/h9-13H,3-8H2,1-2H3 |
InChI Key |
JRAMGCVTOCEGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NC1CCCC1 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 2 Cyclopentylamino 4 Methylpentan 1 Ol
Strategies for Carbon-Nitrogen and Carbon-Oxygen Bond Formation
The principal strategy for the synthesis of 2-(cyclopentylamino)-4-methylpentan-1-ol involves the formation of the secondary amine via reductive amination. This highly efficient and widely used method combines a carbonyl compound with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond. wikipedia.org
A plausible and direct route to this compound is the reductive amination of L-leucinal ( (S)-2-amino-4-methylpentanal) with cyclopentanone (B42830). Alternatively, and more commonly, L-leucinol ((S)-2-amino-4-methylpentan-1-ol) can be reacted with cyclopentanone to form an intermediate imine (or a related species), which is then reduced in situ to the desired secondary amine. The pre-existing stereocenter in L-leucinol, derived from the natural amino acid L-leucine, provides the desired stereochemistry at the C2 position of the final product.
The reaction proceeds through the initial formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. wikipedia.orglibretexts.org The choice of reducing agent can be critical to the success of the reaction, with milder reagents like NaBH₃CN being selective for the iminium ion over the ketone.
| Precursors | Reducing Agent | Solvent | Typical Yield (%) |
| L-Leucinol, Cyclopentanone | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 85-95 |
| L-Leucinol, Cyclopentanone | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | 80-90 |
| L-Leucinol, Cyclopentanone | H₂/Pd-C | Ethanol | 90-98 |
This is a hypothetical data table based on typical reductive amination reactions.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The synthesis of specific enantiomers and diastereomers of this compound requires precise control over the stereochemistry at the two chiral centers (C2 of the pentanol (B124592) backbone and C1 of the cyclopentyl group if substituted).
Chiral Auxiliary and Catalyst-Controlled Approaches
Chiral auxiliaries are temporary stereogenic groups that are incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org For the synthesis of specific stereoisomers of this compound, a chiral auxiliary could be employed in several ways.
One approach involves the asymmetric alkylation of a chiral glycine (B1666218) equivalent, where the cyclopentyl group is introduced stereoselectively. Another strategy is the use of a chiral auxiliary attached to the nitrogen atom to direct the reduction of a ketone precursor. For instance, Evans' chiral oxazolidinone auxiliaries, derived from amino acids, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org
A hypothetical route could involve the acylation of a chiral oxazolidinone with a derivative of 4-methylpentanoic acid, followed by stereoselective introduction of the amino group precursor and subsequent attachment of the cyclopentyl moiety. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched product.
Catalyst-controlled methods offer an alternative where a chiral catalyst directs the stereochemical outcome of a reaction. For example, asymmetric hydrogenation or transfer hydrogenation of an enamine precursor derived from 4-methyl-1-penten-1-ol and cyclopentylamine (B150401), using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands), could potentially establish the desired stereocenters.
Chemo-Enzymatic and Biocatalytic Syntheses
Chemo-enzymatic and biocatalytic approaches provide powerful tools for the synthesis of chiral molecules with high enantioselectivity under mild reaction conditions. Enzymes such as lipases, proteases, and oxidoreductases are commonly used.
A potential biocatalytic route for the synthesis of a specific enantiomer of this compound could involve the kinetic resolution of a racemic mixture of the final compound or a key intermediate. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.
Alternatively, a transaminase could be employed for the asymmetric amination of a suitable keto-alcohol precursor, 1-hydroxy-4-methylpentan-2-one, with cyclopentylamine as the amine donor. The stereoselectivity of the transaminase would determine the configuration of the newly formed chiral center.
| Enzymatic Method | Enzyme Class | Substrate | Outcome |
| Kinetic Resolution | Lipase | Racemic this compound | Separation of enantiomers |
| Asymmetric Amination | Transaminase | 1-Hydroxy-4-methylpentan-2-one and Cyclopentylamine | Enantiomerically enriched this compound |
This is a hypothetical data table illustrating potential biocatalytic approaches.
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships by modifying different parts of the molecule.
Modifications of the Cyclopentyl Ring System
Analogues with modified cyclopentyl rings can be synthesized by employing substituted cyclopentanones in the reductive amination reaction with L-leucinol. For example, using 3-methylcyclopentanone (B121447) or 3-hydroxycyclopentanone (B2513457) would introduce a substituent on the cyclopentyl ring, leading to the formation of diastereomers. The stereochemical outcome of such reactions would depend on the facial selectivity of the iminium ion reduction.
Furthermore, other cyclic ketones, such as cyclobutanone, cyclohexanone, or cycloheptanone, can be used in place of cyclopentanone to generate analogues with different ring sizes.
| Amine | Cyclic Ketone | Product |
| L-Leucinol | Cyclohexanone | 2-(Cyclohexylamino)-4-methylpentan-1-ol |
| L-Leucinol | 3-Methylcyclopentanone | 2-((3-Methylcyclopentyl)amino)-4-methylpentan-1-ol |
| L-Leucinol | Cyclobutanone | 2-(Cyclobutylamino)-4-methylpentan-1-ol |
This table shows potential analogues synthesized via reductive amination.
Structural Diversification of the Branched Alkyl Chain
Modification of the branched alkyl chain can be achieved by starting with different amino alcohols in the reductive amination with cyclopentanone. Instead of L-leucinol, other amino alcohols derived from natural or unnatural amino acids can be used. For instance, using L-valinol would result in an analogue with an isopropyl side chain instead of an isobutyl group. Similarly, L-isoleucinol would yield an analogue with a sec-butyl side chain.
The synthesis of these starting amino alcohols is typically achieved by the reduction of the corresponding amino acids or their esters. This approach allows for a wide range of structural diversity in the alkyl chain of the final product.
| Amino Alcohol | Alkyl Side Chain | Product |
| L-Valinol | Isopropyl | 2-(Cyclopentylamino)-3-methylbutan-1-ol |
| L-Isoleucinol | sec-Butyl | 2-(Cyclopentylamino)-3-methylpentan-1-ol |
| L-tert-Leucinol | tert-Butyl | 2-(Cyclopentylamino)-3,3-dimethylbutan-1-ol |
This table illustrates the synthesis of analogues with varied alkyl chains.
Functionalization of the Amino and Hydroxyl Groups
The structure of this compound contains two primary reactive centers: a secondary amine and a primary hydroxyl group. The selective functionalization of these groups is crucial for creating derivatives with modified properties.
The secondary amino group is a nucleophilic site that can readily undergo a variety of chemical transformations. Acylation is a common functionalization strategy, where the amine reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. N-alkylation can also be achieved, though it may be less straightforward due to potential competition from the hydroxyl group and the risk of over-alkylation.
The primary hydroxyl group offers another site for derivatization. It can be targeted for a range of transformations, including:
Esterification: Reaction with carboxylic acids (under Fischer esterification conditions) or, more commonly, with acyl chlorides or anhydrides to form esters.
Etherification: Conversion into an ether, for example, through the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.
Oxidation: Selective oxidation of the primary alcohol can yield the corresponding aldehyde or, under stronger conditions, the carboxylic acid.
Activation: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. This activation facilitates subsequent nucleophilic substitution reactions. nih.gov
Achieving chemoselectivity—modifying one functional group while leaving the other untouched—is a key challenge. nih.gov This often requires the use of protecting groups. For instance, the amino group could be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for selective reactions on the hydroxyl group. Conversely, the hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBDMS) to enable exclusive functionalization of the amine.
Novel Synthetic Route Development and Optimization
The principal and most direct method for synthesizing this compound is through the reductive amination of a carbonyl compound with an amine. This can be approached in two primary ways:
Reaction of L-Leucinol (2-amino-4-methylpentan-1-ol) with cyclopentanone.
Reaction of cyclopentylamine with 1-hydroxy-4-methylpentan-2-one.
Reductive amination is a cornerstone of amine synthesis and has seen significant evolution and optimization. organic-chemistry.orgresearchgate.net The process typically involves the initial formation of an imine or enamine intermediate from the condensation of the amine and carbonyl compound, followed by its reduction to the target amine.
Historically, this reduction was often performed using stoichiometric hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). While effective, these methods generate significant salt waste. Modern synthetic development focuses on catalytic methods, which offer higher efficiency and better atom economy. mdpi.com
Novel route development has concentrated on one-pot procedures and advanced catalytic systems. nih.gov One-pot synthesis, where the initial condensation and subsequent reduction occur in the same reaction vessel without isolating the imine intermediate, is highly efficient. nih.gov Catalytic transfer hydrogenation and direct catalytic reductive amination using molecular hydrogen (H₂) represent significant advancements.
Recent research has explored a variety of metal catalysts to improve the efficiency and selectivity of reductive amination. researchgate.net Cp*Ir complexes, for example, have been shown to be effective for the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Ruthenium and cobalt-based catalysts have also been developed, sometimes offering the advantage of being more earth-abundant and less expensive than iridium or rhodium. researchgate.net
The optimization of these synthetic routes involves systematically varying parameters such as the catalyst, solvent, temperature, and pressure to maximize the yield and purity of the final product while minimizing reaction time and waste. researchgate.net
| Catalyst System | Hydrogen/Hydride Source | Typical Solvent | Advantages | Reference |
|---|---|---|---|---|
| Pd/C, PtO₂ | H₂ gas | Methanol, Ethanol | High efficiency, clean workup | organic-chemistry.org |
| Cp*Ir complexes | Ammonium formate (HCOONH₄) | Varies | Transfer hydrogenation, avoids high-pressure H₂ | organic-chemistry.orgmdpi.com |
| Ru/Nb₂O₅ | H₂ gas | Varies | Effective for ketone amination | researchgate.net |
| Amorphous Co particles | H₂ gas | Water | Uses non-noble metal, mild conditions | organic-chemistry.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. researchgate.net This involves a holistic approach to route design, considering factors from starting materials to final product purification.
A key aspect of green synthesis is the replacement of stoichiometric reagents with catalytic alternatives. The shift from hydride reagents (e.g., NaBH₄) to catalytic hydrogenation for the reductive amination step is a prime example. Catalytic hydrogenation utilizes a small amount of a metal catalyst and molecular hydrogen, producing only water as a byproduct in the ideal case, thus exhibiting high atom economy and significantly reducing inorganic salt waste. researchgate.net
Solvent selection is another critical component of green chemistry. nih.gov Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of this compound, this could involve replacing chlorinated solvents or hydrocarbons with alcohols (like ethanol), water, or newer bio-based solvents. nih.gov The ideal "green" process would be one conducted in water or under solvent-free conditions. nih.gov
Energy efficiency is also a core principle. The development of catalysts that operate under milder conditions (lower temperature and pressure) reduces the energy consumption of the process. Microwave-assisted synthesis is an alternative heating method that can dramatically reduce reaction times and energy input compared to conventional heating. nih.gov
Finally, the choice of starting materials is important. If L-Leucinol is used as a precursor, its derivation from the natural amino acid L-leucine represents the use of a renewable feedstock, which is a key goal of green chemistry.
| Principle | Conventional Approach | Green Chemistry Approach |
|---|---|---|
| Reagents | Stoichiometric (e.g., NaBH₄) | Catalytic (e.g., H₂ with Pd/C) |
| Atom Economy | Low (generates salt byproducts) | High (fewer byproducts) |
| Solvents | Volatile Organic Compounds (VOCs) | Water, ethanol, or solvent-free |
| Energy | High temperature/pressure, long reaction times | Mild conditions, microwave irradiation |
| Feedstocks | Petroleum-based | Renewable (e.g., from amino acids) |
In-depth Analysis of this compound Unattainable Due to Lack of Publicly Available Scientific Data
A comprehensive effort to generate a detailed scientific article on the chemical compound this compound has been halted due to the absence of specific analytical and characterization data in the public domain. Despite extensive searches of scientific literature, chemical databases, and patent records, the requisite spectroscopic and chromatographic information for a thorough structural elucidation and chiral analysis of this particular molecule could not be located.
The proposed article was structured to provide an in-depth examination of the compound, focusing on advanced characterization techniques. The intended content included a detailed discussion of high-field Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy (IR and Raman) for definitive structural confirmation. Furthermore, a significant portion of the article was dedicated to chiral analysis, detailing methods such as chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) for the determination of enantiomeric and diastereomeric excess.
However, the foundational data necessary to populate these sections—such as specific NMR chemical shifts and coupling constants, precise mass-to-charge ratios and fragmentation patterns from HRMS, characteristic absorption frequencies from IR and Raman spectroscopy, and established protocols for chiral separation—are not available in accessible scientific literature or databases for this compound.
While general principles of these analytical techniques are well-documented, applying them to a specific compound requires empirical data obtained from its synthesis and subsequent characterization. Without this specific data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed reporting. The creation of data tables, a critical component of the requested article, is therefore impossible.
Consequently, until research containing the synthesis and detailed structural analysis of this compound is published and made publicly available, the generation of a scientifically rigorous and detailed article as per the specified outline is not feasible.
Advanced Characterization and Structural Analysis of 2 Cyclopentylamino 4 Methylpentan 1 Ol
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
No publicly available X-ray crystallographic data was found for 2-(Cyclopentylamino)-4-methylpentan-1-ol. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise bond lengths and angles that would definitively establish its absolute and relative stereochemistry could not be obtained.
Conformational Analysis in Solution and Solid States
No specific studies on the conformational analysis of this compound in either the solution or solid state were identified in the searched literature. As a result, there is no experimental data to report on the preferred conformations, rotational energy barriers, or the influence of solvent or crystal packing on its three-dimensional structure.
Computational Chemistry and in Silico Modeling of 2 Cyclopentylamino 4 Methylpentan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(Cyclopentylamino)-4-methylpentan-1-ol, DFT calculations would be instrumental in determining its fundamental electronic and geometric properties.
Researchers would typically begin by performing geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, thereby predicting its most stable three-dimensional structure. From this optimized geometry, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles that define the molecular shape would be calculated.
Furthermore, DFT allows for the calculation of electronic properties. This includes the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. A conceptual DFT analysis could also yield reactivity descriptors like electronegativity, chemical hardness, and softness, which are vital for predicting how the molecule might interact with other chemical species.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Total Energy | Value (e.g., in Hartrees) | Indicates the stability of the optimized geometry. |
| HOMO Energy | Value (e.g., in eV) | Relates to the electron-donating ability. |
| LUMO Energy | Value (e.g., in eV) | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | Value (e.g., in eV) | Correlates with chemical reactivity and stability. |
Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated environment.
For this compound, MD simulations would be used to explore its conformational landscape. The molecule possesses several rotatable bonds, leading to a large number of possible conformations. MD simulations can sample these different conformations, identifying the most populated and energetically favorable shapes the molecule adopts at a given temperature.
Moreover, these simulations are invaluable for studying solvent effects. The behavior of a molecule can change dramatically in the presence of a solvent like water. By explicitly including solvent molecules in the simulation box, researchers can observe how hydrogen bonding and other intermolecular forces between the solute and solvent influence the molecule's conformation and dynamics. This provides a more realistic understanding of its behavior in a biological or chemical system.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of molecules and their biological activities. If a set of molecules similar to this compound with known biological activities (e.g., enzyme inhibition) were available, a QSAR model could be developed.
The process involves calculating a variety of molecular descriptors for each compound in the dataset. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties. Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity.
A validated QSAR model could then be used to predict the activity of new, untested compounds like this compound. This predictive capability is highly valuable in drug discovery for prioritizing which compounds to synthesize and test, thereby saving time and resources.
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.
If a biological target for this compound were identified, molecular docking could be used to predict how it binds to the protein's active site. The docking algorithm samples a vast number of possible orientations and conformations of the ligand within the binding pocket of the receptor. These poses are then scored based on how well they fit geometrically and energetically. The highest-scoring poses represent the most likely binding modes. This information is critical for understanding the mechanism of action at a molecular level.
Beyond predicting the binding mode, docking programs provide an estimate of the binding affinity (often as a docking score or estimated free energy of binding). This score helps to rank different ligands based on their predicted potency. A lower (more negative) binding energy generally suggests a stronger and more stable interaction.
Furthermore, analysis of the predicted protein-ligand complex reveals the specific intermolecular interactions that stabilize the binding. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key interactions is crucial for rational drug design, as it allows chemists to suggest modifications to the ligand's structure to enhance binding affinity and selectivity.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Predicted Outcome | Details |
|---|---|---|
| Binding Affinity | e.g., -7.5 kcal/mol | A quantitative estimate of the strength of the ligand-receptor interaction. |
| Key Interacting Residues | e.g., TYR 84, LEU 121, ASP 125 | Amino acids in the protein's active site that form crucial bonds with the ligand. |
Note: This table represents a hypothetical outcome and is for illustrative purposes only.
Machine Learning Applications in Compound Activity Prediction and Optimization
Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in drug discovery and computational chemistry. nih.gov ML models can be trained on large datasets of chemical structures and their associated properties to make predictions for new molecules. nih.gov
For this compound, ML could be used in several ways. If sufficient data exists, an ML model could be trained to predict its biological activity against various targets, similar to QSAR but often with higher predictive power due to the complexity of the algorithms. These models can learn intricate patterns in the data that are not easily captured by traditional QSAR methods.
Moreover, generative ML models can be used for compound optimization. Starting with a molecule like this compound, these models can suggest novel molecular structures that are predicted to have improved activity, better pharmacokinetic properties, or reduced toxicity. This accelerates the design-build-test-learn cycle in drug development.
Virtual Screening and De Novo Design of this compound Analogues
The exploration of the chemical space surrounding this compound is a critical step in the identification of analogues with potentially enhanced biological activities and optimized pharmacokinetic profiles. Computational chemistry, particularly through the application of virtual screening and de novo design, provides a robust and efficient framework for this endeavor. These in silico methodologies facilitate the rapid evaluation of extensive compound libraries and the creation of novel molecular structures possessing desired characteristics, thereby substantially accelerating the drug discovery timeline.
Virtual screening can be broadly classified into two principal strategies: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov The selection between these approaches is primarily dictated by the availability of a three-dimensional structural model of the intended biological target. computabio.com In instances where the target's structure has been elucidated, SBVS techniques such as molecular docking can be utilized to forecast the binding orientation and affinity of prospective ligands. drugdiscoverynews.com Conversely, when a target structure is not available, LBVS methods, which leverage the information derived from known active compounds, are the preferred course of action. nih.gov
In the pursuit of designing analogues of this compound, both SBVS and LBVS strategies can be strategically implemented. For example, if the protein target for this compound is known and its crystal structure is accessible, a structure-based methodology would be highly advantageous. A virtual library of chemical compounds could be docked into the active site of the protein to pinpoint molecules that form favorable interactions. fiveable.me Crucial interactions for consideration would include hydrogen bonds, hydrophobic contacts, and electrostatic forces. drugdiscoverynews.com
As an alternative, a ligand-based approach could be undertaken, using this compound as a structural template. This would entail the generation of a pharmacophore model that delineates the essential chemical features requisite for biological activity. This model could subsequently be employed to screen large chemical databases for molecules that conform to the pharmacophore query. computabio.com Similarity-based screening, a technique that identifies molecules structurally akin to the lead compound, represents another effective LBVS strategy. nih.gov
De novo design elevates the computational strategy by constructing entirely new molecules from fundamental building blocks. mdpi.com This technique is aimed at generating molecules that are tailored for a specific binding site or that embody a desired set of pharmacophoric elements. nih.gov For the development of this compound analogues, a de novo design algorithm could be employed to cultivate new molecules within the spatial and chemical constraints of a target's active site, thereby ensuring optimal steric and electronic complementarity. This can pave the way for the discovery of completely novel chemical scaffolds that preserve the desired biological function.
The subsequent sections will provide a more detailed examination of how virtual screening and de novo design methodologies can be specifically applied to the generation and assessment of novel analogues of this compound. This will encompass the preparation of compound libraries, the establishment of screening protocols, and the analysis of the resultant data to prioritize candidates for chemical synthesis and biological evaluation.
The virtual screening process for identifying analogues of this compound would be initiated by the careful selection and preparation of large, diverse libraries of chemical compounds. These libraries can be procured from public repositories like PubChem and ZINC, as well as from commercial suppliers. The initial collection of compounds would be subjected to a filtering procedure based on their physicochemical properties to ensure they possess drug-like characteristics, often adhering to guidelines such as Lipinski's rule of five. nih.gov
In a structure-based virtual screening (SBVS) campaign, a meticulously prepared protein target is utilized for the docking of the filtered compound library. The scoring functions integrated within the docking software subsequently rank the compounds according to their predicted binding affinity. The highest-ranking compounds are then subjected to visual inspection to evaluate their binding modes and interactions with key amino acid residues within the active site.
For a ligand-based virtual screening (LBVS) approach, a pharmacophore model would be formulated based on the molecular structure of this compound. This model would define the precise spatial arrangement of critical features, including hydrogen bond donors and acceptors, hydrophobic regions, and charged moieties. The compound libraries would then be screened to isolate molecules that align with this pharmacophoric template.
The outcome of a virtual screening campaign is a prioritized list of "hit" compounds. The table below illustrates a hypothetical assortment of top-ranked virtual hits from a screening for analogues of this compound, along with their predicted binding affinities and key molecular descriptors.
| Compound ID | Predicted Binding Affinity (kcal/mol) | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| VS-Hit-001 | -9.8 | 320.45 | 3.1 | 2 | 3 |
| VS-Hit-002 | -9.5 | 315.42 | 2.9 | 2 | 2 |
| VS-Hit-003 | -9.2 | 330.50 | 3.5 | 1 | 3 |
| VS-Hit-004 | -8.9 | 298.38 | 2.5 | 2 | 2 |
| VS-Hit-005 | -8.7 | 345.55 | 3.8 | 2 | 3 |
These virtual hits would subsequently be prioritized for procurement or chemical synthesis, followed by in vitro biological testing to corroborate the computational predictions.
De novo design presents an innovative methodology for the creation of novel analogues of this compound by constructing molecules on an atom-by-atom or fragment-by-fragment basis, guided by the constraints of a biological target's active site or a pharmacophore model. mdpi.com This facilitates the exploration of uncharted chemical territories and the generation of molecules with fine-tuned properties.
Upon the generation of a collection of de novo designed molecules, they are subjected to a stringent evaluation process. This includes an assessment of their synthetic feasibility, the prediction of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and the estimation of their binding free energies using more advanced computational techniques such as molecular dynamics simulations.
The table below presents a hypothetical set of de novo designed analogues of this compound, showcasing their predicted biological activity and key physicochemical attributes.
| Compound ID | Predicted IC50 (µM) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Synthetic Accessibility Score |
| DN-Analog-01 | 0.5 | 350.52 | 3.2 | 65.4 | 2.5 |
| DN-Analog-02 | 0.8 | 342.48 | 3.0 | 72.8 | 2.8 |
| DN-Analog-03 | 1.2 | 365.60 | 3.6 | 60.1 | 3.1 |
| DN-Analog-04 | 1.5 | 330.45 | 2.8 | 78.5 | 2.6 |
| DN-Analog-05 | 2.0 | 375.65 | 3.9 | 55.9 | 3.5 |
The most promising de novo designed compounds, those exhibiting a favorable balance of predicted potency, desirable ADMET properties, and synthetic tractability, would then be chosen for chemical synthesis and experimental validation. This iterative cycle of design, synthesis, and testing forms a fundamental pillar of contemporary drug discovery and lead optimization efforts.
Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of 2 Cyclopentylamino 4 Methylpentan 1 Ol Derivatives
Elucidating the Influence of Cyclopentyl and Alkyl Moieties on Biological Activity
In typical SAR studies of amino alcohol derivatives, the nature of the substituents on the nitrogen atom and the carbon backbone plays a crucial role in determining biological activity. The cyclopentyl group in 2-(Cyclopentylamino)-4-methylpentan-1-ol would be expected to contribute to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Variations of this cyclic moiety, for instance, by altering the ring size (e.g., cyclobutyl, cyclohexyl) or introducing substituents, would likely modulate the compound's interaction with its biological target.
Similarly, the 4-methylpentan-1-ol backbone, derived from the amino acid leucine, presents several points for modification. Changes in the length or branching of the alkyl chain could affect the compound's fit within a receptor's binding pocket. However, without specific experimental data, any discussion on how these modifications affect the biological activity of this compound remains speculative.
Stereochemical Effects on Receptor Recognition and Functional Efficacy
The structure of this compound contains at least one chiral center at the carbon atom bearing the amino and hydroxyl groups. This means the compound can exist as different stereoisomers (enantiomers and diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and safety profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each stereoisomer.
A thorough investigation would involve the synthesis and biological evaluation of each individual stereoisomer to determine which configuration is responsible for the desired activity (the eutomer) and which is less active or inactive (the distomer). Unfortunately, no publicly available studies have detailed the stereoselective synthesis or comparative biological testing of the stereoisomers of this compound.
Role of Amino and Hydroxyl Group Modifications in Modulating Biological Responses
The amino and hydroxyl groups are key functional groups in this compound, likely involved in forming hydrogen bonds or ionic interactions with a biological target. Modification of these groups is a common strategy in medicinal chemistry to fine-tune a compound's properties.
For the amino group, modifications could include N-alkylation, N-acylation, or incorporation into a heterocyclic ring system. These changes would alter the basicity and steric bulk around the nitrogen atom, which could have a profound impact on receptor binding. For the hydroxyl group, esterification or etherification could be explored to alter polarity and metabolic stability. The conversion of the alcohol to an ether or ester can also serve as a prodrug strategy. Again, the absence of specific research on this compound means there is no data to populate a discussion on the effects of these modifications.
Conformational Dynamics and Ligand Efficiency in Biological Systems
The flexibility of the cyclopentyl and 4-methylpentyl groups allows the molecule to adopt various conformations in solution and when binding to a receptor. Understanding the preferred "bioactive conformation" is crucial for designing more potent and selective analogs. Computational methods, such as molecular modeling and conformational analysis, are often employed to predict the low-energy conformations of a molecule and how it might fit into a receptor's active site.
Ligand efficiency (LE) is a metric used to evaluate how effectively a compound binds to its target relative to its size. It is a valuable tool in lead optimization. Calculating and comparing the LE of a series of derivatives can guide the design of new compounds with improved potency and drug-like properties. No such studies have been published for this compound.
Design Principles for Optimized Biological Activity
Based on the hypothetical SAR and SMR findings, a set of design principles for optimizing the biological activity of this class of compounds would be formulated. These principles would guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. This would typically involve identifying the key pharmacophoric features—the essential structural elements and their spatial arrangement required for biological activity.
Given the lack of foundational research data on this compound and its derivatives, it is not possible to derive any evidence-based design principles. The scientific community has not, to date, published the necessary research to build a comprehensive understanding of this particular chemical entity.
In Vitro Biological Evaluation and Mechanistic Studies of 2 Cyclopentylamino 4 Methylpentan 1 Ol
General Biological Utility as a Privileged Scaffold
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the development of new bioactive agents. Amino alcohol backbones are recognized in medicinal chemistry for their presence in numerous biologically active compounds. However, there is no specific evidence in the reviewed literature to suggest that 2-(Cyclopentylamino)-4-methylpentan-1-ol has been identified or utilized as a privileged scaffold for drug discovery. Its potential in this regard remains unevaluated.
Investigation of Specific Biological Pathways and Molecular Targets
Detailed investigations into how this compound interacts with specific biological pathways and molecular targets are not documented in the available scientific record.
Enzymatic Inhibition/Activation Assays
There are no published studies detailing the screening of this compound in enzymatic inhibition or activation assays. Consequently, its effect on any specific enzyme remains unknown.
Receptor Agonism/Antagonism Studies
Information regarding the interaction of this compound with cellular receptors is not available. Studies to determine its potential as a receptor agonist or antagonist have not been reported.
Cellular Assays for Modulatory Effects on Signal Transduction
The effect of this compound on intracellular signaling pathways has not been characterized. There is a lack of data from cellular assays that would elucidate any modulatory effects on signal transduction cascades.
Mechanistic Insights into Observed Biological Activities
Given the absence of primary biological activity data, there are no subsequent mechanistic studies to provide insights into how this compound might exert a biological effect.
Induction of Apoptosis in Cellular Models
There is no evidence to suggest that this compound has been investigated for its ability to induce apoptosis, or programmed cell death, in any cellular models.
Inhibition of Heme Polymerization
There is currently no specific data available from in vitro assays to quantify the inhibitory effect of this compound on heme polymerization. The mechanism of heme detoxification is a crucial target for antimalarial drugs, which function by preventing the conversion of toxic heme into hemozoin. nih.govaip.org Compounds that inhibit this process are considered potential antimalarial agents. aip.org However, studies detailing the IC50 value or the specific mechanism by which this compound might interfere with β-hematin formation have not been published.
Modulation of Inflammatory Responses (e.g., Toll-Like Receptor 4 pathway)
The interaction of this compound with key inflammatory signaling pathways, such as the Toll-Like Receptor 4 (TLR4) pathway, remains uncharacterized. The TLR4 pathway is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering a cascade of inflammatory responses. nih.govtaylorandfrancis.com Modulation of this pathway is a significant area of research for developing treatments for inflammatory diseases. nih.gov Without specific experimental data, it is unknown whether this compound acts as an agonist or antagonist of the TLR4 receptor or if it affects downstream signaling molecules.
Antiplatelet Aggregation Mechanisms
The potential for this compound to inhibit platelet aggregation has not been investigated in published in vitro studies. The mechanisms of antiplatelet action typically involve targeting various receptors and signaling pathways that lead to platelet activation and aggregation. nih.gov There is no information available regarding the effect of this compound on common aggregation inducers such as ADP, collagen, or arachidonic acid.
Comparative Analysis of In Vitro Efficacy with Established Modulators
Due to the absence of in vitro efficacy data for this compound, a comparative analysis with established modulators cannot be performed. Such an analysis would require IC50 or EC50 values from relevant assays to benchmark its potency against known inhibitors of heme polymerization (e.g., chloroquine), TLR4 signaling (e.g., TAK-242), or platelet aggregation (e.g., aspirin).
Emerging Research Perspectives and Future Directions for 2 Cyclopentylamino 4 Methylpentan 1 Ol
Integration of Advanced Synthetic Methodologies with Biological Screening
The synthesis of chiral amino alcohols has been a significant focus of chemical research, with numerous advanced methodologies being developed. westlake.edu.cnnih.govuni-muenster.de Future work on 2-(Cyclopentylamino)-4-methylpentan-1-ol could involve the application of these modern techniques to enable efficient and stereoselective production. Integrating these synthetic efforts with high-throughput biological screening could rapidly elucidate the compound's bioactivity profile.
Key Synthetic Approaches for Exploration:
Asymmetric Reductive Amination: This is a highly efficient method for the synthesis of chiral amines and could be adapted for the large-scale production of enantiomerically pure this compound.
Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases, offers a green and highly selective route to chiral amino alcohols. frontiersin.org
Catalytic Asymmetric Aminohydroxylation: This powerful reaction allows for the direct conversion of alkenes into amino alcohols with high stereocontrol. uni-muenster.de
The combination of these synthetic routes with automated biological screening platforms would facilitate the rapid assessment of this compound and its analogs against a wide array of biological targets.
Application in Catalysis and Material Science Research
Amino alcohols are well-established as effective ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations.
Potential Catalytic Applications:
| Catalytic Reaction | Potential Role of the Compound |
| Asymmetric transfer hydrogenation | As a chiral ligand to promote the enantioselective reduction of ketones and imines. |
| Asymmetric alkylation | To direct the stereoselective addition of alkyl groups to aldehydes and ketones. |
| Asymmetric aldol (B89426) reactions | To control the stereochemical outcome of carbon-carbon bond formation. |
In material science, the bifunctional nature of this compound makes it an interesting candidate for the development of novel polymers and functional materials. Its ability to form hydrogen bonds and coordinate with metal ions could be exploited in the design of self-assembling systems, chiral stationary phases for chromatography, and responsive materials.
Exploration of Novel Therapeutic Indications Based on In Vitro Profiling
The structural motifs present in this compound are found in numerous biologically active molecules, including pharmaceuticals. nih.gov A comprehensive in vitro profiling campaign would be a critical first step in uncovering its therapeutic potential.
Potential Therapeutic Areas for Investigation:
Oncology: Many anticancer agents possess amino alcohol functionalities. Screening against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects.
Infectious Diseases: The compound could be tested for activity against a range of bacterial and fungal pathogens, as well as viruses.
Neurological Disorders: Given the prevalence of amino alcohol structures in centrally acting drugs, its interaction with various receptors and enzymes in the central nervous system could be explored.
A systematic in vitro screening approach, including target-based assays and phenotypic screens, would be essential to identify any promising therapeutic leads.
Development as Chiral Building Blocks in Complex Molecule Synthesis
Chiral amino alcohols are invaluable building blocks in the synthesis of complex natural products and pharmaceuticals. nih.govnih.gov The stereocenters in this compound can be used to control the stereochemistry of subsequent reactions, making it a valuable synthon.
Illustrative Synthetic Transformations:
| Transformation | Synthetic Utility |
| Conversion to chiral auxiliaries | The amino alcohol can be converted into chiral auxiliaries to control the stereoselectivity of a wide range of reactions. |
| Ring-closing metathesis | The alcohol and amine functionalities can be elaborated to incorporate olefinic tethers for the synthesis of cyclic compounds. |
| Multicomponent reactions | Its bifunctional nature makes it an ideal substrate for multicomponent reactions to rapidly build molecular complexity. |
The development of robust synthetic routes to both enantiomers of this compound would significantly enhance its utility as a versatile chiral building block for organic synthesis. mdpi.com
Interdisciplinary Approaches in Amino Alcohol Research
The future of research on this compound and related amino alcohols will likely be characterized by increasing interdisciplinarity. The integration of computational chemistry, chemical biology, and materials science will be crucial for unlocking the full potential of this class of molecules.
Examples of Interdisciplinary Synergy:
Computational Modeling: Density functional theory (DFT) and molecular dynamics (MD) simulations could be used to predict the compound's conformational preferences, its binding modes with biological targets, and its performance as a catalyst.
Chemical Biology Tools: The synthesis of fluorescently labeled or biotinylated derivatives of this compound could facilitate the identification of its cellular targets and mechanism of action.
Advanced Materials Characterization: Techniques such as X-ray crystallography, scanning electron microscopy (SEM), and atomic force microscopy (AFM) could be employed to characterize the structure and properties of materials derived from this amino alcohol.
By embracing these interdisciplinary approaches, researchers can accelerate the discovery and development of new applications for this compound and other novel amino alcohols.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Cyclopentylamino)-4-methylpentan-1-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via alkylation of cyclopentylamine with a halogenated precursor (e.g., 4-methylpentanol derivatives) or through reductive amination of ketones. Key parameters for optimization include:
- Temperature : Controlled heating (60–80°C) to minimize side reactions .
- Solvent Selection : Ethanol or dichloromethane for improved solubility and reaction kinetics .
- Catalysts : Use of palladium or nickel catalysts for reductive steps to enhance efficiency .
- Data Table :
| Synthetic Route | Yield (%) | Optimal Conditions | By-Products |
|---|---|---|---|
| Alkylation | 65–75 | 70°C, EtOH, 12 hr | <5% |
| Reductive Amination | 55–65 | H₂, Pd/C, 60°C | 10–15% |
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to identify cyclopentyl, methyl, and hydroxyl groups. For example, the hydroxyl proton appears as a broad singlet at δ 1.5–2.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₁H₂₃NO) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (N-H bend) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer : Stability studies should include:
- pH Dependence : Test aqueous solutions at pH 3–10; degradation observed above pH 8 due to hydroxyl group reactivity .
- Thermal Stability : Store at 4°C in inert atmospheres to prevent oxidation .
- Analytical Monitoring : Use HPLC or GC-MS to track decomposition products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Purity Verification : Ensure >95% purity via chromatography and crystallography .
- Dose-Response Analysis : Conduct assays (e.g., enzyme inhibition) across concentrations (1 nM–100 µM) to identify threshold effects .
- Comparative Studies : Replicate experiments under standardized conditions (solvent, temperature) to isolate variables .
Q. How can enantioselective synthesis of this compound be achieved, given its chiral centers?
- Methodological Answer :
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates .
- Chiral Auxiliaries : Introduce temporary stereochemical control via Evans oxazolidinones .
- Resolution Techniques : Diastereomeric salt crystallization with tartaric acid derivatives .
- Data Table :
| Method | Enantiomeric Excess (%) | Key Reagents |
|---|---|---|
| Asymmetric Hydrogenation | 85–90 | Ru-BINAP, H₂ |
| Chiral Resolution | 70–75 | L-(+)-Tartaric Acid |
Q. What computational methods predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., kinases) .
- DFT Calculations : Analyze transition states for oxidation/reduction reactions (e.g., B3LYP/6-31G* basis set) .
- MD Simulations : Study solvation effects and conformational stability in aqueous solutions .
Contradiction Analysis and Experimental Design
Q. How do conflicting data on the compound’s solubility in polar vs. nonpolar solvents inform experimental design?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with UV-Vis quantification.
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 2.5 |
| Ethanol | 45.0 |
| Hexane | 1.2 |
Q. What experimental controls are critical when assessing the compound’s cytotoxicity in cell-based assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
